molecular formula C16H19NO2 B11859101 N,N-diethyl-6-methoxynaphthalene-1-carboxamide CAS No. 114326-25-9

N,N-diethyl-6-methoxynaphthalene-1-carboxamide

Cat. No.: B11859101
CAS No.: 114326-25-9
M. Wt: 257.33 g/mol
InChI Key: MGRIJVOILNGBCC-UHFFFAOYSA-N
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Description

N,N-diethyl-6-methoxynaphthalene-1-carboxamide is an organic compound with the chemical formula C₁₆H₁₉NO₂. It is known for its applications in various fields, including medicinal chemistry and material science. This compound is characterized by its naphthalene core, which is substituted with a methoxy group and a carboxamide group, making it a versatile molecule for different chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-6-methoxynaphthalene-1-carboxamide typically involves the reaction of 6-methoxy-1-naphthoic acid with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-6-methoxynaphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-diethyl-6-methoxynaphthalene-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-6-methoxynaphthalene-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

N,N-diethyl-6-methoxynaphthalene-1-carboxamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

114326-25-9

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

N,N-diethyl-6-methoxynaphthalene-1-carboxamide

InChI

InChI=1S/C16H19NO2/c1-4-17(5-2)16(18)15-8-6-7-12-11-13(19-3)9-10-14(12)15/h6-11H,4-5H2,1-3H3

InChI Key

MGRIJVOILNGBCC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC2=C1C=CC(=C2)OC

Origin of Product

United States

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